molecular formula C12H11N3O4S B5186948 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide

3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No.: B5186948
M. Wt: 293.30 g/mol
InChI Key: TXDLKPNUCIACMU-UHFFFAOYSA-N
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Description

3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the reaction of 2-aminopyridine with nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The pyridin-2-ylmethyl group can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: 3-Amino-N-pyridin-2-ylmethyl-benzenesulfonamide.

    Substitution: Various N-substituted sulfonamides.

    Oxidation: N-oxide derivatives of the pyridin-2-ylmethyl group.

Scientific Research Applications

3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit the activity of enzymes involved in folate synthesis, which is crucial for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines

Uniqueness

3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-15(17)11-5-3-6-12(8-11)20(18,19)14-9-10-4-1-2-7-13-10/h1-8,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDLKPNUCIACMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319733
Record name 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309726-30-5
Record name 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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